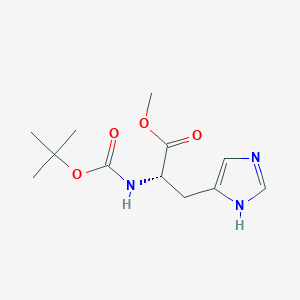

Boc-his-ome

概要

説明

Boc-histidine-methyl ester, commonly referred to as Boc-his-ome, is a derivative of the amino acid histidine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of histidine and a methyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis and serves as a building block for the preparation of more complex peptides and proteins .

科学的研究の応用

Boc-histidine-methyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: As a protected amino acid, it is a key building block in the synthesis of peptides and proteins.

Drug Development: Used in the design and synthesis of peptide-based drugs.

Bioconjugation: Employed in the modification of proteins and peptides for various biochemical studies.

Structural Studies: Utilized in the preparation of peptide analogs for structural and functional analysis.

作用機序

Target of Action

Boc-his-ome, also known as tert-butoxycarbonyl-L-histidine methyl ester, is a derivative of the amino acid histidine As a histidine derivative, it may interact with proteins and enzymes that have a role in histidine metabolism or utilize histidine in their structure or function .

Mode of Action

The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

Histidine plays multiple roles in protein interactions and enzyme-catalyzed reactions . It is involved in hydrogen bonding, proton shuttling, metal binding coordination, and nucleophilic catalysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Furthermore, the Boc group is stable towards most nucleophiles and bases

Safety and Hazards

When handling “Boc-his-ome”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Boc-his-ome plays a role in biochemical reactions, particularly in the formation of Boc-protected amines and amino acids . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group in this compound is stable towards most nucleophiles and bases .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. It is known that amino acids and their derivatives, such as this compound, can influence various cellular processes. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation of Boc-protected amines and amino acids . This process is facilitated by the reaction of this compound with a base and the anhydride Boc 2 O . The Boc group in this compound is stable towards most nucleophiles and bases, which allows for the formation of these protected compounds .

Temporal Effects in Laboratory Settings

It is known that the Boc protection of amines is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-histidine-methyl ester typically involves the protection of the amino group of histidine with a Boc group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:

Protection of the Amino Group: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-histidine.

Esterification of the Carboxyl Group: Boc-histidine is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form Boc-histidine-methyl ester.

Industrial Production Methods

In an industrial setting, the production of Boc-histidine-methyl ester follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency .

化学反応の分析

Types of Reactions

Boc-histidine-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form Boc-histidine.

Deprotection: The Boc group can be removed under acidic conditions to yield histidine-methyl ester.

Coupling Reactions: Boc-histidine-methyl ester can participate in peptide coupling reactions to form dipeptides and longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Hydrolysis: Boc-histidine.

Deprotection: Histidine-methyl ester.

Coupling Reactions: Dipeptides and longer peptide chains.

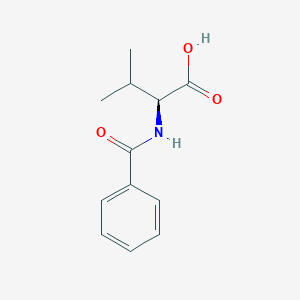

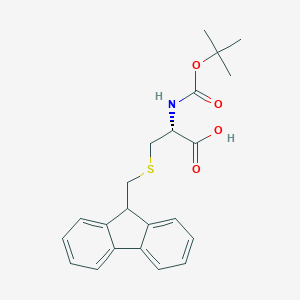

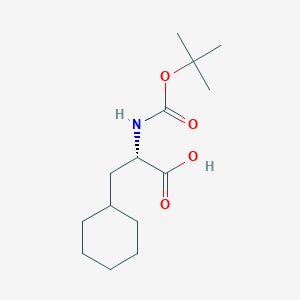

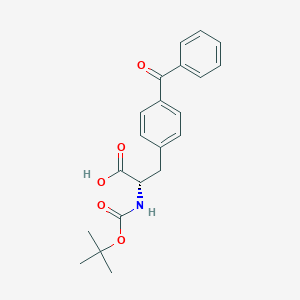

類似化合物との比較

Boc-histidine-methyl ester can be compared with other similar compounds such as:

Fmoc-histidine-methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Cbz-histidine-methyl ester: Uses a benzyloxycarbonyl (Cbz) protecting group.

Alloc-histidine-methyl ester: Uses an allyloxycarbonyl (Alloc) protecting group.

Each of these compounds has its unique advantages and disadvantages in peptide synthesis. Boc-histidine-methyl ester is favored for its stability and ease of removal under mild acidic conditions .

特性

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEVEEORUORBAX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426886 | |

| Record name | Nalpha-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-14-4 | |

| Record name | Nalpha-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

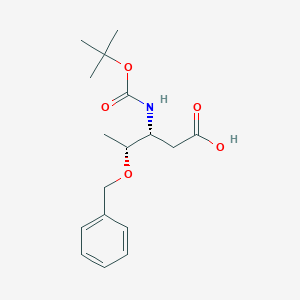

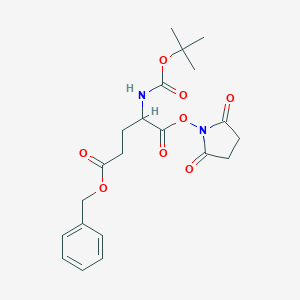

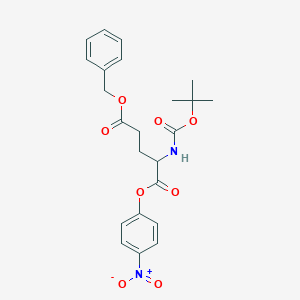

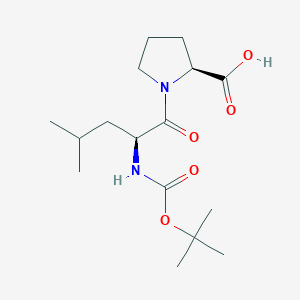

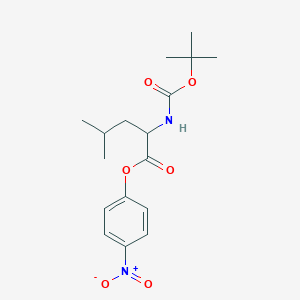

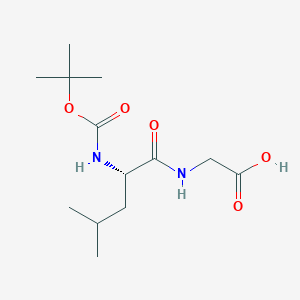

Feasible Synthetic Routes

Q1: What is the significance of Boc-His-OMe in the synthesis of radiolabeled folate derivatives?

A1: this compound serves as a crucial building block in the multi-step synthesis of a novel γ-folic acid-Nτ-histidine conjugate. [] This conjugate is designed to target folate receptor-positive tumor cells for both diagnosis and therapy. The researchers chose to utilize the Nτ-position of histidine for radiolabeling with isotopes like 99mTc (for diagnosis) and 188Re (for therapy). [] Therefore, this compound, with its protected amino and carboxyl groups, allows for specific modifications and the eventual attachment of the radiolabeled moiety to the folate molecule.

Q2: Can you elaborate on the synthetic route involving this compound for this application?

A2: The preferred synthetic route, as described in the research, starts with this compound. [] In two subsequent steps, it is converted to an Nτ-(functionalized aminoalkyl)histidine derivative. [] This derivative acts as a linker, connecting the radiolabeled moiety to the gamma-carboxylic group of a glutamic acid moiety. This modified glutamic acid is then coupled to a protected pteroic acid, ultimately yielding the desired γ-folic acid-Nτ-histidine conjugate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)